molecular formula C8H9N3O3 B2470328 3-amino-1-(2H-1,3-benzodioxol-5-yl)urea CAS No. 756791-27-2

3-amino-1-(2H-1,3-benzodioxol-5-yl)urea

Cat. No.: B2470328
CAS No.: 756791-27-2
M. Wt: 195.178
InChI Key: AEVPORUAGITDBX-UHFFFAOYSA-N
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Description

3-Amino-1-(2H-1,3-benzodioxol-5-yl)urea (CAS: 756791-27-2) is a urea derivative featuring a 1,3-benzodioxole moiety substituted at the 5-position and an amino group attached to the urea nitrogen (Figure 1). The urea backbone (-NH-CO-NH₂) provides hydrogen-bonding capacity, making it relevant in medicinal chemistry for targeting enzymes or receptors requiring polar interactions.

Structural data from crystallographic studies (e.g., bond lengths, angles, and torsional parameters) are critical for understanding its conformation. For example, the benzodioxole ring’s puckering, defined by Cremer-Pople coordinates , may affect steric interactions in binding pockets.

Properties

IUPAC Name

1-amino-3-(1,3-benzodioxol-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c9-11-8(12)10-5-1-2-6-7(3-5)14-4-13-6/h1-3H,4,9H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVPORUAGITDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(2H-1,3-benzodioxol-5-yl)urea typically involves the reaction of 3-amino-1-(2H-1,3-benzodioxol-5-yl) with isocyanates or carbamates under controlled conditions. One common method involves the use of a palladium-catalyzed amination reaction, where the benzodioxole group is introduced at the N1-position using a copper-catalyzed coupling reaction followed by bromination with N-bromosuccinimide .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-1-(2H-1,3-benzodioxol-5-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-amino-1-(2H-1,3-benzodioxol-5-yl)urea involves its interaction with specific molecular targets. In medicinal chemistry, it has been found to inhibit certain enzymes, leading to the disruption of cellular processes in cancer cells. The compound may induce cell cycle arrest and apoptosis by modulating key signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas

Compounds such as 1-alkyl/aryl-3-(pyrazolyl)ureas (e.g., 5а-l in ) share the urea core but substitute the benzodioxole with a pyrazole ring. Key differences include:

  • Electronic Effects : The pyrazole’s NH group introduces additional hydrogen-bonding sites, whereas benzodioxole’s oxygen atoms enhance electron density and lipophilicity.
  • Synthetic Routes: These pyrazolyl ureas are synthesized via reactions between amines and azides or pyrazolooxazinones in toluene or chloroform , contrasting with methods for benzodioxole-ureas, which may involve coupling benzodioxol-5-yl isocyanates with amines.
  • Bioactivity : Pyrazolyl ureas are often explored as kinase inhibitors, while benzodioxole-containing ureas (e.g., the title compound) are studied for antimicrobial or antiproliferative activities due to benzodioxole’s prevalence in bioactive natural products .

N-[3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropylidene]hydroxylamine

This MDA analog () shares the benzodioxole moiety but replaces urea with an aldoxime group (-CH=N-OH). Key contrasts:

  • Stability : The aldoxime’s imine bond is prone to hydrolysis under acidic conditions, whereas the urea group is more hydrolytically stable.
  • Pharmacokinetics : The aldoxime’s polarity may reduce blood-brain barrier penetration compared to the urea derivative, which balances polarity (urea) and lipophilicity (benzodioxole).

5-Amino-3-hydroxy-1H-pyrazol-1-yl Methanones

Thiophene-based methanones (e.g., compounds 7a-b in ) differ in core structure (methanone vs. urea) but share heterocyclic components. The urea group’s hydrogen-bonding capacity makes it more suited for enzyme inhibition, while methanones’ ketone groups may participate in covalent binding.

Physicochemical and Structural Properties

Table 1 summarizes key differences between 3-amino-1-(2H-1,3-benzodioxol-5-yl)urea and analogs:

Property This compound 1-Alkyl-3-pyrazolylurea N-[3-Benzodioxolylpropylidene]hydroxylamine
Core Functional Group Urea (-NH-CO-NH₂) Urea (-NH-CO-NH₂) Aldoxime (-CH=N-OH)
Aromatic System 1,3-Benzodioxole Pyrazole 1,3-Benzodioxole
Hydrogen-Bond Donors 3 (2 × NH, 1 × NH₂) 3–4 (depending on substituents) 2 (NH, OH)
LogP (Estimated) ~1.8 (moderate lipophilicity) ~1.2–1.5 ~1.0
Synthetic Solvents Not reported Toluene, CHCl₃ Not specified

Biological Activity

3-Amino-1-(2H-1,3-benzodioxol-5-yl)urea (CAS Number: 756791-27-2) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. Its structure includes an amino group, a benzodioxole moiety, and a urea linkage, which contribute to its reactivity and biological properties.

  • Molecular Formula : C8H9N3O3
  • IUPAC Name : 1-amino-3-(1,3-benzodioxol-5-yl)urea

Research indicates that compounds similar to this compound exhibit significant interactions with tubulin, leading to disruptions in microtubule assembly. This mechanism is critical for inhibiting cell division, which is a vital aspect of cancer treatment strategies.

Biochemical Pathways

The compound may influence several pathways related to:

  • Cell Cycle Regulation : Inducing cell cycle arrest.
  • Apoptosis : Promoting programmed cell death in cancer cells.

Anticancer Properties

Studies have shown that this compound and its derivatives can exhibit anticancer activity. For instance, related compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

CompoundIC50 (µM)Targeted Cancer Cell Lines
Compound IIc0.68Various cancer lines
Compound IId26 - 65Four cancer cell lines

These findings highlight the potential for developing this compound as an anticancer agent.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit enzymes such as α-amylase. In vitro studies revealed significant inhibitory effects:

CompoundIC50 (µM)Enzyme Target
IIa0.85α-Amylase
IIc0.68α-Amylase

These results suggest that the compound could be beneficial in managing conditions like diabetes by regulating carbohydrate metabolism.

In Vivo Studies

In vivo assessments using streptozotocin-induced diabetic mice demonstrated that treatment with compound IIc significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after administration of five doses. This underscores the compound's potential as an antidiabetic agent.

Cytotoxicity Assessments

Cytotoxicity studies indicated that while the compound effectively inhibits cancer cell lines, it exhibits minimal toxicity towards normal cells (IC50 > 150 µM), suggesting a favorable safety profile for therapeutic applications.

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